Thermal Decomposition Temperature vs. ALD Growth Window: Er(acac)₃ vs. Er(thd)₃
Erbium acetylacetonate hydrate begins thermal decomposition at 190 °C, providing a distinct thermal processing profile compared to the widely used ALD precursor Er(thd)₃ (erbium tris(2,2,6,6-tetramethyl-3,5-heptanedionate)) [1]. Er(thd)₃ operates effectively within an ALD window of 250–350 °C when paired with ozone, achieving growth rates of 0.20–0.25 Å/cycle for Er₂O₃ films [2]. The lower decomposition threshold of Er(acac)₃·xH₂O makes it unsuitable for ALD processes requiring extended high-temperature precursor pulsing, but this same property renders it advantageous for sol-gel and solution-based deposition methods where lower firing temperatures are desired to avoid substrate damage or to achieve specific porosity profiles [1].
| Evidence Dimension | Thermal decomposition onset |
|---|---|
| Target Compound Data | 190 °C (decomposition onset) |
| Comparator Or Baseline | Er(thd)₃: stable to >250 °C; ALD growth window 250–350 °C |
| Quantified Difference | ≥60 °C lower decomposition threshold; Er(thd)₃ yields 0.25 Å/cycle Er₂O₃ growth rate on Si(100) |
| Conditions | Thermogravimetric analysis for Er(acac)₃; ALD with ozone for Er(thd)₃ on Si(100) and soda lime glass |
Why This Matters
Precursor thermal stability directly dictates deposition technique compatibility; selecting Er(acac)₃ for high-temperature ALD results in premature decomposition and film contamination, whereas using Er(thd)₃ for low-temperature sol-gel requires unnecessarily high firing temperatures.
- [1] HandWiki. (2024). 'Chemistry:Erbium Acetylacetonate.' Thermal decomposition data. View Source
- [2] Päiväsaari, J.; Putkonen, M.; Sajavaara, T.; Niinistö, L. (2004). 'Atomic Layer Deposition of Rare Earth Oxides: Erbium Oxide Thin Films from β-Diketonate and Ozone Precursors.' Journal of Alloys and Compounds, 374(1–2), 158–162. View Source
